4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3S/c15-11-8-16-18(10-11)12-3-5-14(6-4-12)22(19,20)17-9-13-2-1-7-21-13/h1-8,10,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVLTOZSKNDWGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682098 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-46-0 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-(2-furanylmethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonamide Formation: The brominated pyrazole is reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.
Furan-2-ylmethyl Substitution: Finally, the furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction, typically using a furan-2-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its sulfonamide group is known to interact with various biological targets, making it useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could be modified to enhance its pharmacological properties, such as improving its bioavailability and selectivity for specific targets.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrazole and furan rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties of Selected Analogues
Key Observations :
- The target compound’s furan-2-ylmethyl group distinguishes it from analogues with bulkier (e.g., tetrahydroindolyl) or electron-withdrawing (e.g., chlorophenyl) substituents.
- Higher melting points in compounds like 16 (200–201°C) suggest stronger intermolecular forces (e.g., hydrogen bonding via NH2) compared to the target compound, where the furan group may reduce crystallinity .
Table 2: Bioactivity Data for Selected Analogues
Key Observations :
- The furan group in the target compound may reduce antimicrobial or cytotoxic efficacy compared to chlorophenyl or pyrimidinyl substituents, which enhance electron-deficient interactions with biological targets .
- Pyrazole-bromine substitution (common in all analogues) likely contributes to halogen bonding, a critical factor in target binding .
Mechanistic and Computational Insights
- Docking studies () highlight the importance of sulfonamide’s sulfonyl group in hydrogen bonding with enzymes (e.g., cyclooxygenase). The furan’s oxygen may engage in weaker interactions compared to bulkier groups like pyrimidine .
Biological Activity
4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article reviews the current research findings regarding its biological activity, supported by data tables and case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₁₄H₁₂BrN₃O₃S
- Molecular Weight : 382.23 g/mol
The presence of the pyrazole and furan moieties contributes significantly to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's broad-spectrum antimicrobial properties. A study published in MDPI reported that derivatives similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens, indicating significant antimicrobial efficacy .
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 2.50 - 20 |
Additionally, a specific analogue demonstrated an IC50 of 9.80 µM against E. coli DNA gyrase B, comparable to the standard antibiotic ciprofloxacin, suggesting a mechanism of action through inhibition of bacterial DNA replication .
Antioxidant Activity
The antioxidant potential of this compound was evaluated through DPPH scavenging assays. Compounds with similar structures showed scavenging percentages between 84.16% and 90.52%, indicating strong radical scavenging capabilities .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound 9 | 90.52 |
| Compound 11b | 88.56 |
| Compound 11d | 84.16 |
Anti-inflammatory Effects
In vitro studies assessed the anti-inflammatory properties using human red blood cell (HRBC) membrane stabilization assays. The results indicated that compounds related to this structure provided significant protection against hemolysis, with stabilization percentages reaching up to 99.25% .
| Compound | HRBC Membrane Stabilization (%) |
|---|---|
| Compound 9 | 86.70 |
| Compound 10 | 73.67 |
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Anticancer Activity : A study on pyrazole derivatives revealed that some compounds exhibited IC50 values as low as 0.28 μM against the MIAPaCa-2 pancreatic cancer cell line, demonstrating potent antiproliferative effects .
- Cytotoxicity : In vitro cytotoxicity assays indicated that the compound had varying degrees of toxicity across different cancer cell lines, with IC50 values around 163.3 µM for certain derivatives .
- In Silico Studies : Computational modeling has suggested that modifications to the pyrazole and furan components can enhance binding affinity to target enzymes involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide, and how can purity be maximized?
- Methodology : The compound is typically synthesized via nucleophilic substitution between 4-bromo-1H-pyrazole and a benzenesulfonamide derivative. Key steps include:
- Coupling brominated benzene sulfonyl chloride with furan-2-ylmethylamine in anhydrous DMF using triethylamine as a base .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
- Optimization : Reaction temperature (0–5°C for sulfonylation), solvent polarity, and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) are critical for yield enhancement .
Q. How does the molecular structure influence this compound’s reactivity and biological interactions?
- Structural Insights : X-ray crystallography reveals a planar pyrazole ring with a dihedral angle of 12.5° relative to the benzene ring, enabling π-π stacking with aromatic residues in enzymes .
- Functional Groups : The bromine atom enhances electrophilic substitution potential, while the sulfonamide group facilitates hydrogen bonding with catalytic sites (e.g., carbonic anhydrase) .
Q. What analytical techniques are recommended for characterizing this compound?
- Primary Methods :
- NMR : and NMR confirm substituent positions (e.g., pyrazole C-4 bromine at δ 7.8 ppm) .
- Mass Spectrometry : HRMS (ESI+) verifies molecular ion peaks (e.g., [M+H]+ at m/z 423.98) .
- HPLC : Purity assessment using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., in vitro vs. in vivo efficacy)?
- Experimental Design :
- Perform dose-response studies in multiple cell lines (e.g., HeLa, MCF-7) to confirm IC consistency .
- Evaluate pharmacokinetics (e.g., plasma protein binding, metabolic stability via liver microsomes) to identify bioavailability limitations .
- Case Study : Discrepancies in COX-2 inhibition may arise from assay conditions (e.g., recombinant vs. native enzyme sources). Validate using isoform-specific inhibitors .
Q. What strategies enhance the structure-activity relationship (SAR) for target selectivity?
- SAR Modifications :
- Pyrazole Substituents : Replace bromine with electron-withdrawing groups (e.g., NO) to increase electrophilicity and potency against kinases .
- Furan Optimization : Methylation at the furan O-position improves metabolic stability by reducing CYP450 oxidation .
- Data Analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent bulkiness with target affinity .
Q. How can computational methods predict binding modes with biological targets?
- Docking Protocols :
- Perform molecular docking (AutoDock Vina) using crystal structures of carbonic anhydrase IX (PDB: 3IAI). The sulfonamide group coordinates the active-site zinc ion, while bromine occupies a hydrophobic pocket .
- Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
Q. What methodologies address poor solubility or pharmacokinetic profiles?
- Formulation Strategies :
- Salt formation (e.g., sodium salt of sulfonamide) increases aqueous solubility by 10-fold .
- Nanoemulsion delivery (lecithin/tween-80) enhances oral bioavailability in rodent models .
Q. How can this compound be repurposed for non-medicinal applications (e.g., materials science)?
- Cross-Disciplinary Uses :
- Catalysis : The bromine atom serves as a halogen-bonding catalyst in Suzuki-Miyaura coupling reactions .
- Polymer Science : Incorporate into sulfonated polymers for proton-exchange membranes (ionic conductivity: 0.12 S/cm at 80°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
